3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure that includes phenyl groups, thiadiazole, and oxathiine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Formation of Oxathiine Ring: This step involves cyclization reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives.
Scientific Research Applications
3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole and oxathiine rings may play a crucial role in binding to these targets, while the phenyl groups can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-phenylprop-2-en-1-yl sulfanyl derivatives: These compounds share the phenylprop-2-en-1-yl sulfanyl moiety but differ in other structural aspects.
Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.
Oxathiine derivatives: Compounds containing the oxathiine ring with various functional groups.
Uniqueness
3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of phenyl, thiadiazole, and oxathiine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C22H19N3O2S3 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-phenyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H19N3O2S3/c26-20(18-19(28-15-13-27-18)17-11-5-2-6-12-17)23-21-24-25-22(30-21)29-14-7-10-16-8-3-1-4-9-16/h1-12H,13-15H2,(H,23,24,26)/b10-7+ |
InChI Key |
ZTTIHIATNADRDT-JXMROGBWSA-N |
Isomeric SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SC/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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